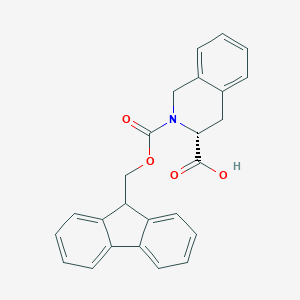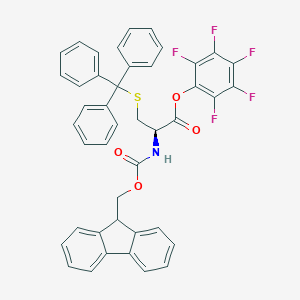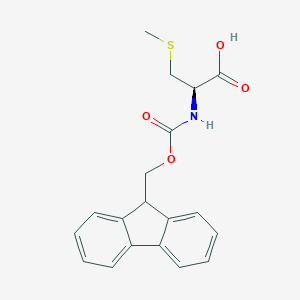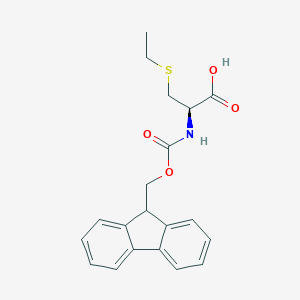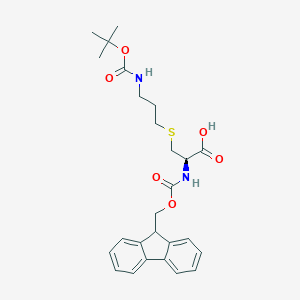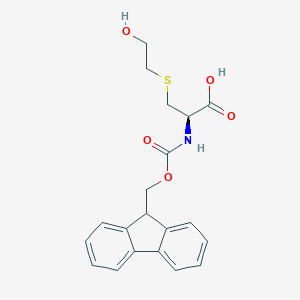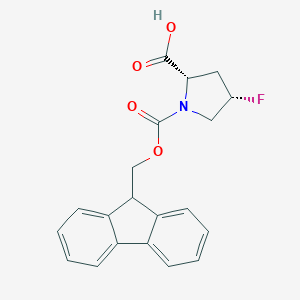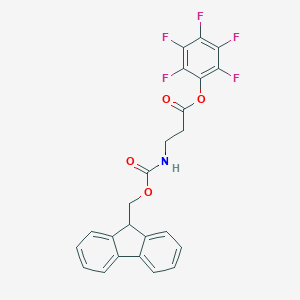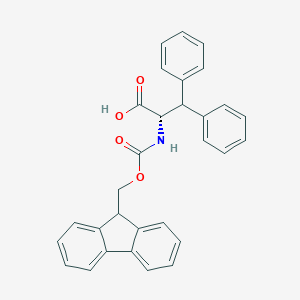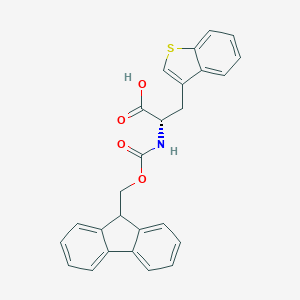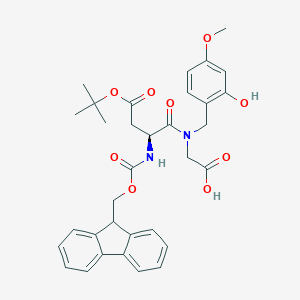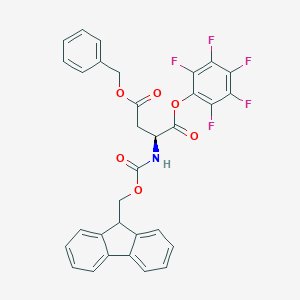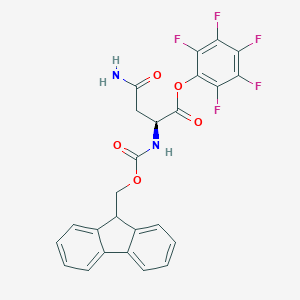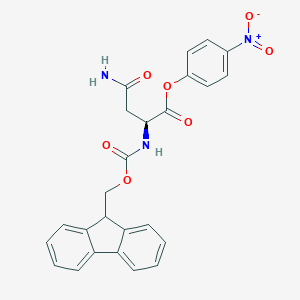
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid . The InChI code for this compound is 1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 438.5 g/mol.Wissenschaftliche Forschungsanwendungen
Application in Biomedical Field: Self-Supporting Hydrogels
Summary of the Application
Fmoc-IsoVal-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These applications include drug delivery and diagnostic tools for imaging .
Methods of Application
The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
Results or Outcomes
The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Application in Organic Chemistry: Ester Hydrolysis
Summary of the Application
Fmoc-IsoVal-OH is used in the process of ester hydrolysis, which is a crucial step in the modification of amino acids . This process is important in structure-activity relationship (SAR) studies .
Methods of Application
Mild orthogonal ester hydrolysis conditions are systematically explored using calcium(II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
Results or Outcomes
The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Application in Material Science: Fabrication of Functional Materials
Summary of the Application
Fmoc-IsoVal-OH is used in the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, making it a valuable component in material science .
Methods of Application
Amino acids and short peptides modified with the Fmoc group possess eminent self-assembly features . These bio-inspired building blocks are used to explore the self-organization of functional molecules .
Results or Outcomes
The self-assembled structures show distinct potential for applications due to their unique properties . The relevant applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties are subsequently summarized .
Application in Organic Synthesis: Protection of Amines
Summary of the Application
The Fmoc group is one of the most widely used groups for the protection of amines in organic synthesis . This protecting group has found extensive application due to its easy removal under mildly basic conditions .
Methods of Application
The Fmoc group can be removed under mildly basic conditions such as with piperidine, diethylamine, or morpholine . This makes it a valuable tool in the synthesis of complex organic molecules .
Results or Outcomes
The use of the Fmoc group for the protection of amines has greatly simplified the synthesis of complex organic molecules . It has improved the efficiency and yield of many synthetic processes .
Application in Bio-Templating
Summary of the Application
Fmoc-IsoVal-OH is used in bio-templating, where it helps in the formation of structures that can be used as templates for the synthesis of other materials .
Methods of Application
The Fmoc group promotes the association of building blocks, which can self-assemble into structures that can serve as templates . These structures can then be used to synthesize other materials .
Results or Outcomes
The self-assembled structures have shown potential for applications due to their unique properties . They can be used in various fields, including cell cultivation, optical applications, drug delivery, catalytic applications, therapeutic applications, and antibiotic properties .
Application in Analytical Chemistry
Summary of the Application
Fmoc-IsoVal-OH is used in analytical chemistry, particularly in the analysis of complex mixtures . It can be used as a derivatizing agent, which can help in the identification and quantification of compounds in a mixture .
Methods of Application
The Fmoc group can be attached to compounds in a mixture, which can then be analyzed using techniques such as chromatography or mass spectrometry . The presence of the Fmoc group can help in the identification of the compounds .
Results or Outcomes
The use of Fmoc-IsoVal-OH as a derivatizing agent has improved the accuracy and precision of analyses in analytical chemistry . It has helped in the identification and quantification of compounds in complex mixtures .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSLHAJXIQCMLR-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

